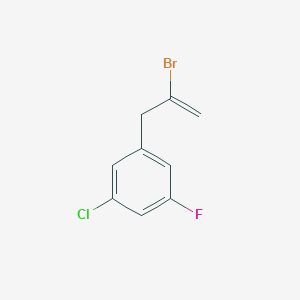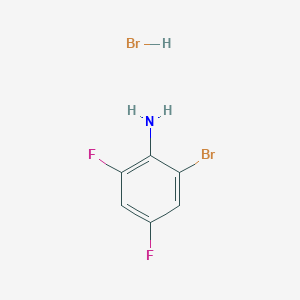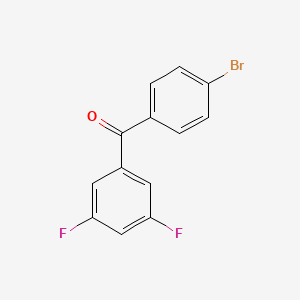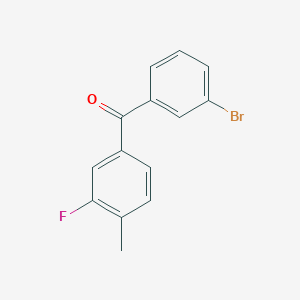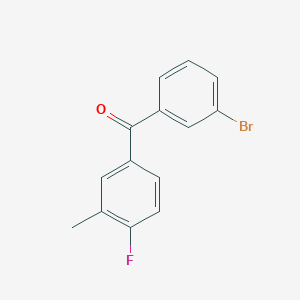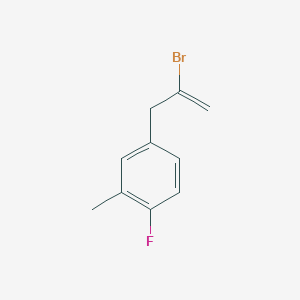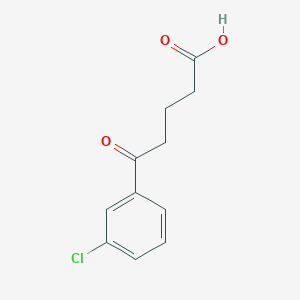
5-(3-Chlorophenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl compounds are a class of chemical compounds that contain a phenyl functional group, which is a six-membered aromatic ring of carbon atoms with the formula -C6H5 . The “-5-oxovaleric acid” part suggests that the compound may have a carboxylic acid functional group (-COOH) attached to a five-carbon chain with a ketone functional group (=O) on the fifth carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(3-Chlorophenyl)-5-oxovaleric acid” would depend on its specific structure. For example, the presence of a phenyl ring could influence its solubility, while the presence of a carboxylic acid group could affect its acidity .Applications De Recherche Scientifique
Overview of Chlorophenyl Compounds
Chlorophenyl compounds, including 5-(3-Chlorophenyl)-5-oxovaleric acid, are significant in scientific research due to their diverse biological and pharmacological effects. Studies highlight their roles in various applications such as antimicrobial activity, biodegradation, and environmental impact assessments. These compounds are crucial in understanding the interactions within ecosystems, their degradation pathways, and their effects on both microorganisms and higher organisms.
Biological and Environmental Implications
- Antimicrobial and Environmental Interactions : Chlorophenols, including 3-chlorophenol, a component of this compound, have moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Their environmental persistence varies based on microbial biodegradation capabilities, significantly impacting their accumulation and effects in natural habitats (Krijgsheld & Gen, 1986).
- Degradation by Zero Valent Iron : Research on the efficient dechlorination of chlorophenols, including those related to this compound, by zero valent iron and bimetallic systems, shows promising results for environmental remediation. These systems offer an effective alternative for the degradation of chlorophenols in contaminated environments, with various iron oxides playing a role in the reactivity and efficiency of the process (Gunawardana, Singhal, & Swedlund, 2011).
Toxicological Insights
- Toxicity and Mechanisms in Aquatic Organisms : The toxic effects of chlorophenols on fish have been extensively studied, highlighting oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenicity. Such studies are crucial for understanding the ecological impact of chlorophenols and developing strategies for mitigating their effects in aquatic environments (Ge et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound like “5-(3-Chlorophenyl)-5-oxovaleric acid” would depend on its potential applications. For example, if it shows promise in medical applications, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNETNQJWKQFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374046 |
Source


|
| Record name | 5-(3-Chlorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75381-46-3 |
Source


|
| Record name | 5-(3-Chlorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

